molecular formula C11H19NO3 B051621 Tert-butyl 3-formylpiperidine-1-carboxylate CAS No. 118156-93-7

Tert-butyl 3-formylpiperidine-1-carboxylate

Cat. No.: B051621
CAS No.: 118156-93-7
M. Wt: 213.27 g/mol
InChI Key: CTVHINDANRPFIL-UHFFFAOYSA-N
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Description

Tert-butyl 3-formylpiperidine-1-carboxylate: is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is a piperidine derivative, characterized by the presence of a formyl group at the 3-position and a tert-butyl ester at the 1-position. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formylpiperidine-1-carboxylate typically involves the protection of piperidine with a tert-butyl group followed by formylation at the 3-position. One common method involves the use of tert-butyl chloroformate and piperidine to form the tert-butyl piperidine-1-carboxylate, which is then subjected to formylation using reagents such as formic acid or formyl chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Tert-butyl 4-formylpiperidine-1-carboxylate: Similar structure but with the formyl group at the 4-position.

    Tert-butyl 3-hydroxypiperidine-1-carboxylate: Contains a hydroxyl group instead of a formyl group at the 3-position.

    Tert-butyl 3-oxopiperidine-1-carboxylate: Contains a ketone group at the 3-position.

Uniqueness: Tert-butyl 3-formylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the formyl group and the tert-butyl ester makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVHINDANRPFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922616
Record name tert-Butyl 3-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118156-93-7
Record name tert-Butyl 3-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-piperidine-3-carboxaldehyde
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Synthesis routes and methods I

Procedure details

Periodinane (18.2 g, 42.9 mmol) was added to 3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (7.10 g, 33.0 mmol) in CH2Cl2 (230 mL) and stirred for 90 min. Diethyl ether (230 mL) was added and precipitates were removed by extraction with 10% Na2S2O3/saturated NaHCO3 (1:1, 230 mL). The organic layer was washed with 0.5 M NaOH solution and brine. The organic phase was dried and concentrated under reduced pressure to yield 3-Formyl-piperidine-1-carboxylic acid tert-butyl ester (6.50 g, 93%).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled (−15° C.), stirred suspension of lithium aluminum hydride (4.355 g, 114.743 mmol) in diethyl ether (500 mL) was added dropwise a solution of 3-{[methoxy(methyl)amino]carbonyl}-1-piperidine-carboxylic acid tert-butyl ester (25.000 g, 91.795 mmol) in THF (150 mL) over 30 min. The reaction mixture was quenched with aqueous 1N potassium hydrogen sulfate (300 mL), and extracted with a 1:1 mixture of diethyl ether and ethyl acetate. The organic phase was dried over MgSO4, filtered, and concentrated under reduced pressure to give 3-formyl-piperidine-1-carboxylic acid tert-butyl ester, which was used for the next steps without further purification. (22.56 g, yield; quant.)
Quantity
4.355 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred suspension of pyridinium chlorochromate (98%, 34.0 g, 0.155 mol) and Celite (24 g) in 200 mL of dry CH2Cl2 was added N-Boc-3-piperidinemethanol (2) (22.15 g, 0.103 mol) in 30 mL of CH2Cl2 in one portion, and the mixture was stirred at room temperature overnight. The mixture was filtered by passing through a funnel filled with 20 g of Celite. After the solvent was removed, the remaining oily residue was purified by a flash column (silica gel; hexane:ethyl acetate, 4:1) to afford 3 as a colorless oil 17.5 g (80%).
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.15 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

Synthesis routes and methods IV

Procedure details

1-BOC-3-hydroxymethylpiperidine (2.15 g, 10 mmol) and triethylamine (3.03 g, 30 mmol) were dissolved in 10 mL DMSO, 15 mL DMSO solution of SO3Py (4.77 g, 30 mmol) was added to the above mixture in dropwise and the result mixture was stirred at rt for 2 hrs. The mixture was poured into 100 mL ice-water, extracted with EtOAc (100 mL×3), organic layer was washed with brine, dried with Na2SO4, filtered, and the filtrate was evaporated in vacuo. The crude product was purified by chromatography on silica gel (PE/EtOAc 5:1) to give 1.46 g product as colorless oil (68.5%). 1H NMR (300 MHz, CDCl3) δ: 9.70 (1H, s), 3.91-3.93 (1H, m), 3.62-3.67 (1H, m), 3.29-3.36 (1H, m), 3.05-3.13 (1H, m), 2.40-2.45 (1H, m), 1.95-1.97 (1H, m), 1.63-1.72 (1H, m), 1.49-1.59 (1H, m), 1.46 (9H, s).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
68.5%

Synthesis routes and methods V

Procedure details

Dimethyl sulfoxide (0.85 ml) was added to a solution of 0.50 ml of oxalyl chloride in 10 ml of dichloromethane at -60° C. and, 3 minutes later, a solution of 1.08 g of 1-tert-butoxycarbonylpiperidine-3-methanol in 10 ml of dichloromethane was added dropwise over 5 minutes. After stirring for 15 minutes, 3.0 ml of triethylamine was added to the reaction mixture. After further 5 minutes of stirring, water (20 ml) was added to the reaction mixture and, after shaking, the dichloromethane layer was separated. The dichloromethane layer was washed with 1N hydrochloric acid, water, saturated aqueous solution of sodium hydrogen carbonate, water and saturated aqueous solution of sodium chloride in that order, then dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 0.98 g of 1-tert-butoxycarbonylpiperidine-3-carbaldehyde.
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-formylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-formylpiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 3-formylpiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-formylpiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-formylpiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-formylpiperidine-1-carboxylate

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